molecular formula C6H7NO2S B3229922 1H-Pyrrole-2-carboxylic acid, 4-(methylthio)- CAS No. 128941-35-5

1H-Pyrrole-2-carboxylic acid, 4-(methylthio)-

Cat. No.: B3229922
CAS No.: 128941-35-5
M. Wt: 157.19 g/mol
InChI Key: NNVWQLQMQPZPCS-UHFFFAOYSA-N
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Description

1H-Pyrrole-2-carboxylic acid, 4-(methylthio)- is an organic compound that belongs to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. The compound 1H-Pyrrole-2-carboxylic acid, 4-(methylthio)- is distinguished by the presence of a carboxylic acid group at the second position and a methylthio group at the fourth position on the pyrrole ring.

Preparation Methods

The synthesis of 1H-Pyrrole-2-carboxylic acid, 4-(methylthio)- can be achieved through various synthetic routes. One common method involves the reaction of pyrrole with carbon dioxide in the presence of a base to form pyrrole-2-carboxylic acid. The methylthio group can then be introduced through a substitution reaction using a suitable methylthiolating agent under controlled conditions .

Industrial production methods often involve the use of advanced catalytic processes to enhance yield and purity. These methods may include the use of metal catalysts and high-pressure reactors to facilitate the carboxylation and methylthiolation reactions efficiently .

Chemical Reactions Analysis

1H-Pyrrole-2-carboxylic acid, 4-(methylthio)- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or platinum, and specific temperature and pressure conditions to optimize the reaction outcomes .

Scientific Research Applications

1H-Pyrrole-2-carboxylic acid, 4-(methylthio)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrrole-2-carboxylic acid, 4-(methylthio)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The presence of the carboxylic acid and methylthio groups allows it to form hydrogen bonds and hydrophobic interactions with target molecules, influencing their activity and function .

Comparison with Similar Compounds

1H-Pyrrole-2-carboxylic acid, 4-(methylthio)- can be compared with other similar compounds such as:

The uniqueness of 1H-Pyrrole-2-carboxylic acid, 4-(methylthio)- lies in the combination of the carboxylic acid and methylthio groups, which confer specific chemical and biological properties that are valuable in various research and industrial contexts .

Properties

IUPAC Name

4-methylsulfanyl-1H-pyrrole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S/c1-10-4-2-5(6(8)9)7-3-4/h2-3,7H,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNVWQLQMQPZPCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CNC(=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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